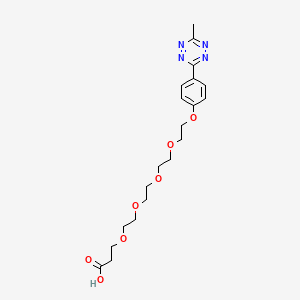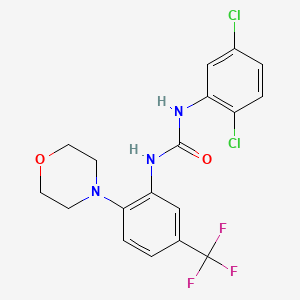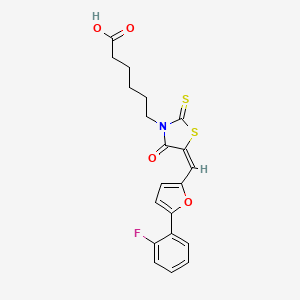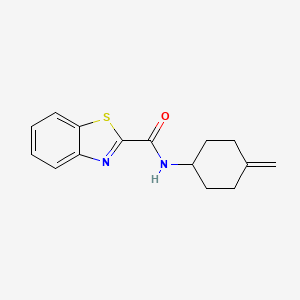
Methyltetrazine-PEG4-Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG4-Acid is a versatile compound widely used in bioorthogonal chemistry. It is an amine-reactive reagent that contains a terminal carboxylic acid, which can react with primary amine groups to form stable amide bonds. The compound is known for its stability, enhanced by the presence of a methyl group and a hydrophilic polyethylene glycol (PEG) spacer that increases its water solubility .
準備方法
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-Acid is synthesized through a series of chemical reactions involving the modification of primary or secondary amines in the presence of activators such as N,N’-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), or N-Hydroxysuccinimide (NHS). The process typically involves the reaction of methyltetrazine with PEG4 and subsequent acidification to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often employing continuous flow chemistry techniques .
化学反応の分析
Types of Reactions: Methyltetrazine-PEG4-Acid primarily undergoes bioorthogonal reactions, such as the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves the cycloaddition of methyltetrazine with strained alkenes like trans-cyclooctene, norbornene, and cyclopropene, forming stable dihydropyridazine linkages .
Common Reagents and Conditions:
Reagents: Strained alkenes (e.g., trans-cyclooctene), activators (e.g., DIC, HOBt, NHS).
Conditions: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major products of these reactions are stable dihydropyridazine derivatives, which are often used in bioconjugation and imaging applications .
科学的研究の応用
Methyltetrazine-PEG4-Acid has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in bioorthogonal labeling of biomolecules, enabling the study of biological processes in live cells
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents
作用機序
Methyltetrazine-PEG4-Acid exerts its effects through bioorthogonal reactions, specifically the IEDDA reaction. The methyltetrazine moiety reacts with strained alkenes to form stable covalent bonds, allowing for the selective modification of biomolecules without interfering with their biological functions. This mechanism is highly selective and efficient, making it ideal for applications in live-cell imaging and protein profiling .
類似化合物との比較
Methyltetrazine-PEG4-Acid is unique due to its enhanced stability and water solubility, provided by the PEG spacer and methyl group. Similar compounds include:
Methyltetrazine-PEG4-NHS Ester: Used for labeling proteins and peptides through stable amide bond formation.
Methyltetrazine-PEG4-DBCO: Utilized in copper-free click chemistry reactions.
Tetrazine-PEG-Acid: A general class of PEG linkers with similar reactivity but varying spacer lengths.
These compounds share similar reactivity but differ in their specific applications and stability profiles.
特性
IUPAC Name |
3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7/c1-16-21-23-20(24-22-16)17-2-4-18(5-3-17)31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-19(25)26/h2-5H,6-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFGOJBYDNENPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)






![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/new.no-structure.jpg)



